PV9 (hydrochloride)
Description
PV9 (hydrochloride) is a synthetic cathinone belonging to the α-pyrrolidinophenone class of compounds. Structurally, it is an analog of α-pyrrolidinopentiophenone (α-PVP) with an extended aliphatic chain—specifically, the pentyl chain is elongated by three carbon atoms, resulting in an octanone backbone . Its molecular formula is C₁₉H₂₉NO₂·HCl, with a molecular weight of 339.9 g/mol and a CAS registry number of 2748590-60-3 .
PV9 is primarily utilized in forensic and academic research due to its classification as a controlled substance analog.
Properties
Molecular Formula |
C18H27NO · HCl |
|---|---|
Molecular Weight |
309.9 |
InChI |
InChI=1S/C18H27NO.ClH/c1-2-3-4-8-13-17(19-14-9-10-15-19)18(20)16-11-6-5-7-12-16;/h5-7,11-12,17H,2-4,8-10,13-15H2,1H3;1H |
InChI Key |
IMDZZHFIOSIZRR-UHFFFAOYSA-N |
SMILES |
O=C(C(N1CCCC1)CCCCCC)C2=CC=CC=C2.Cl |
Synonyms |
α-POP |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
PV9 (hydrochloride) is primarily utilized in the following areas:
1. Analytical Chemistry
- Reference Standard : It serves as a reference standard for analytical methods such as mass spectrometry and high-performance liquid chromatography (HPLC) to identify and quantify cathinone derivatives in various samples .
- Forensic Toxicology : PV9 is used in forensic settings to analyze seized materials for the presence of new designer drugs .
2. Biological Research
- Cell Line Studies : Research indicates that PV9 exhibits cytotoxic effects against various cell lines, including human aortic endothelial cells and HepG2 liver cells, with lethal concentration (LC50) values ranging from 12.8 to 67.5 μM .
- Neurotransmitter Interaction : The compound is believed to interact with neurotransmitter systems, potentially leading to stimulant effects by inhibiting the reuptake of dopamine and norepinephrine .
3. Medicinal Chemistry
- Therapeutic Investigations : While not extensively explored, preliminary studies suggest potential therapeutic effects and toxicological properties that warrant further investigation .
Toxicological Profile
The toxicological properties of PV9 (hydrochloride) remain largely uncharacterized; however, initial studies indicate cytotoxicity against various cell lines. Understanding these properties is crucial for assessing safety and health risks associated with exposure .
Case Study Analysis
A significant area of research involves identifying new designer drugs through forensic analysis. For example, studies utilizing HPLC coupled with mass spectrometry have successfully identified various cathinone derivatives, including PV9, in seized materials. These methodologies are essential for monitoring emerging substances on the illicit drug market .
Comparison with Similar Compounds
Comparison with Similar Compounds
PV9 (hydrochloride) shares structural and functional similarities with other α-pyrrolidinophenone derivatives. Below is a detailed comparison with key analogs:
Structural Modifications and Key Differences
Functional and Pharmacological Insights
- Neurochemical Effects: PV9 and its analogs, such as 4-fluoro PV9, potentiate the neurotoxic effects of methcathinone and fluoromethcathinone on dopamine (DA) and serotonin (5-HT) levels in rodent models, suggesting shared mechanisms of action within the cathinone class .
- Structural-Activity Relationships (SAR): Chain Length: Extending the aliphatic chain (e.g., PV9 vs. Substituents: Electron-withdrawing groups (e.g., -F in 4-fluoro PV9) improve metabolic stability, while electron-donating groups (e.g., -OCH₃ in 4-methoxy PV9) may alter receptor binding affinities . Benzodioxol Groups: The 3,4-methylenedioxy modification mimics methylenedioxypyrovalerone (MDPV), a potent stimulant linked to severe adverse effects, though PV9 derivatives lack empirical toxicity data .
Preparation Methods
Precursor Selection
Reaction Optimization
-
Temperature : Controlled heating (60–100°C) to accelerate reactivity without decomposition.
-
Catalysts : Metal salts (e.g., copper sulfate) enhance reaction rates in amination steps.
-
Solvent systems : Polar aprotic solvents (THF, diglyme) mixed with water improve solubility and yield.
Hypothesized Synthesis Pathway for PV9 Hydrochloride
Drawing parallels from 4-methoxy PV9 synthesis and proguanil hydrochloride patents, the following pathway is proposed:
Step 1: Formation of the β-Keto Intermediate
Phenylacetone reacts with bromoethane in the presence of a base (e.g., K₂CO₃) to form β-keto-bromo-phenethyl intermediate.
Reaction conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 60°C, 6 hours
-
Yield: ~75% (estimated).
Step 2: Pyrrolidine Incorporation
The intermediate undergoes nucleophilic substitution with pyrrolidine using a copper sulfate catalyst:
Optimization parameters :
Step 3: Hydrochloride Salt Formation
The free base is treated with concentrated HCl in ethanol:
Purification : Recrystallization from hot water or ethanol yields >99% purity.
Comparative Analysis of PV9 Analogs’ Synthesis
Purification and Characterization Techniques
Distillation and Crystallization
Spectroscopic Confirmation
-
NMR : Key peaks include:
-
δ 2.5–3.5 ppm (pyrrolidine protons)
-
δ 7.2–7.8 ppm (phenyl ring protons).
-
-
IR : Strong absorption at 1680 cm⁻¹ (C=O stretch).
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Q. What analytical techniques are recommended for characterizing the structural purity of PV9 (hydrochloride)?
PV9 (hydrochloride) should be characterized using a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and high-resolution mass spectrometry (HR-MS) to confirm molecular structure and salt form. Batch-specific purity (≥98%) can be verified via UV/Vis spectroscopy (λmax: 225, 291 nm) and HPLC with diode-array detection . For forensic applications, LC-MS/MS is critical to distinguish PV9 from analogs like 4-methoxy-PV9, which differ in substituents (e.g., para-methoxy group) .
Q. How should PV9 (hydrochloride) be stored to ensure long-term stability?
PV9 (hydrochloride) is stable for ≥5 years when stored as a crystalline solid at -20°C in airtight, light-resistant containers. Prior to use, allow the compound to equilibrate to room temperature to prevent condensation-induced degradation. Purity should be re-assayed after prolonged storage using HPLC or UV/Vis spectroscopy .
Q. What in vitro assays are suitable for preliminary screening of PV9's pharmacological activity?
Use radioligand binding assays targeting monoamine transporters (e.g., dopamine, norepinephrine) to assess PV9's affinity. Pair with functional assays (e.g., cyclic AMP accumulation) to evaluate agonist/antagonist properties. For neurobehavioral insights, calcium imaging in neuronal cell lines can quantify acute effects on intracellular signaling .
Advanced Research Questions
Q. How can researchers resolve discrepancies in behavioral data from PV9 dose-response studies?
Contradictions in locomotor activity data (e.g., hyperlocomotion vs. sedation) may arise from differences in dose ranges (e.g., 10 mg/kg vs. 15 mg/kg), administration routes (intraperitoneal vs. oral), or temporal sampling intervals (e.g., 0–120 min post-injection). To mitigate variability:
Q. What experimental design considerations are critical for in vivo metabolite identification of PV9?
To detect PV9 metabolites (e.g., reduced keto metabolites, conjugates):
- Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and 1H-NMR for structural elucidation.
- Collect time-course samples (urine, blood) to capture metabolic phases.
- Synthesize authentic reference standards for diastereomers and oxidized derivatives to confirm chromatographic peaks .
- Account for interspecies differences by cross-validating results in human hepatocyte models and rodent studies .
Q. How can researchers optimize the synthesis of PV9 derivatives for structure-activity relationship (SAR) studies?
Modify the pyrrolidine ring or phenyl moiety using microwave-assisted synthesis to enhance reaction efficiency. Employ DoE (Design of Experiments) to evaluate variables like temperature, solvent polarity, and catalyst loading. Validate products via X-ray crystallography to confirm stereochemistry. For SAR, prioritize derivatives with enhanced metabolic stability (e.g., deuterated analogs) .
Q. What methodologies are recommended for assessing PV9's stability under physiological conditions?
Simulate gastric and plasma environments using:
- pH-dependent stability assays (e.g., incubation in simulated gastric fluid at pH 1.2).
- Liver microsomal stability tests to quantify metabolic half-life.
- Forced degradation studies (heat, light, oxidation) to identify degradation products via LC-TOF-MS .
Data Analysis and Validation
Q. How should researchers address variability in PV9's UV/Vis spectral data across laboratories?
Calibrate instruments using certified reference standards (e.g., NIST-traceable materials). Normalize data to internal controls (e.g., caffeine at 273 nm). Report molar extinction coefficients (ε) and validate findings with independent techniques like fluorescence spectroscopy .
Q. What statistical approaches are appropriate for analyzing PV9's dose-dependent effects on neuronal activity?
Apply mixed-effects models to account for repeated measures (e.g., timepoints) and Bonferroni correction for multiple comparisons. Use principal component analysis (PCA) to reduce dimensionality in high-throughput datasets (e.g., calcium imaging) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
